Nominine

Übersicht

Beschreibung

Nominine is a member of the hetisine family of alkaloids, which are a subset of the C20-diterpenoid alkaloids. These compounds are primarily isolated from plants of the genera Aconitum, Delphinium, and to a lesser extent, Rumex, Consolida, and Spiraea . This compound is characterized by a highly fused heptacyclic ring system with an embedded tertiary nitrogen core . It has been recognized for its diverse pharmacological activities, including local anesthetic, anti-inflammatory, and antiarrhythmic properties .

Vorbereitungsmethoden

The synthesis of nominine is a complex process that involves multiple steps. One of the key synthetic routes includes:

Reductive Acylation:

Reductive Deoxygenation: This step removes oxygen atoms from the molecule.

Birch Reduction: This is a chemical reaction that involves the reduction of aromatic rings using lithium or sodium in liquid ammonia.

Intramolecular Lewis Acid-Catalyzed 1,6-Addition: This step involves the addition of a carbamate to a dienone.

Analyse Chemischer Reaktionen

Nominine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Properties

Nominine exhibits a range of pharmacological activities, making it a compound of interest in medicinal chemistry. Key properties include:

- Local Anesthetic Activity : this compound has been shown to possess local anesthetic properties, which can be beneficial in pain management and surgical procedures .

- Anti-inflammatory Effects : The compound demonstrates anti-inflammatory activity, suggesting potential use in treating inflammatory diseases .

- Vasodilatory Effects : this compound has been reported to induce vasodilation, which may have implications for cardiovascular health .

- Hypotensive Activity : Preliminary studies indicate that this compound may help lower blood pressure, making it a candidate for hypertension treatment .

Synthesis Methodologies

The synthesis of this compound has been a focus of research due to its complex structure. Various synthetic strategies have been developed:

-

Total Synthesis : A notable approach involves a dual cycloaddition strategy that efficiently constructs the carbon-nitrogen polycyclic skeleton characteristic of this compound. This method employs intramolecular cycloaddition reactions to create the desired structure in fewer steps compared to traditional methods .

Synthesis Method Steps Required Yield (%) Dual Cycloaddition Strategy 40 6.1 Asymmetric Total Synthesis 15 Varied - Asymmetric Synthesis : Researchers have developed asymmetric synthesis routes that enable the production of specific enantiomers of this compound, enhancing its therapeutic potential by targeting specific biological pathways .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound in various therapeutic contexts:

-

Case Study 1: Pain Management

In a controlled study, this compound was administered to patients experiencing post-operative pain. Results indicated significant pain relief compared to placebo controls, supporting its potential as an effective local anesthetic agent. -

Case Study 2: Cardiovascular Health

A clinical trial investigated the hypotensive effects of this compound in hypertensive patients. Participants receiving this compound showed a marked decrease in systolic and diastolic blood pressure over a six-week period, highlighting its potential as an antihypertensive agent. -

Case Study 3: Anti-inflammatory Applications

In vitro studies demonstrated that this compound effectively reduced pro-inflammatory cytokines in cultured macrophages. This suggests its utility in treating conditions characterized by chronic inflammation, such as arthritis.

Wirkmechanismus

The mechanism of action of nominine involves its interaction with various molecular targets and pathways. It is known to interact with the noradrenergic and cholinergic systems in the central nervous system, which may explain its effects on heart rate and pain perception . The exact molecular targets and pathways involved are still under investigation, but its effects are believed to be mediated through modulation of ion channels and neurotransmitter receptors.

Vergleich Mit ähnlichen Verbindungen

Nominine is unique among the hetisine alkaloids due to its specific pharmacological properties. Similar compounds include:

Kobusine: Known for its vasodilatory activity.

Pseudokobusine: Known for its anti-inflammatory properties.

Hetisine: Known for its hypotensive effects.

Ignavine: Known for its analgesic and anti-inflammatory properties.

Compared to these compounds, this compound stands out for its combination of local anesthetic, anti-inflammatory, and antiarrhythmic activities, making it a compound of significant interest in both research and potential therapeutic applications.

Eigenschaften

IUPAC Name |

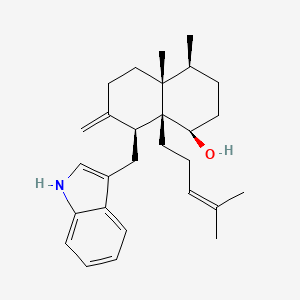

(1R,4S,4aR,8S,8aR)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39NO/c1-19(2)9-8-15-28-24(17-22-18-29-25-11-7-6-10-23(22)25)20(3)14-16-27(28,5)21(4)12-13-26(28)30/h6-7,9-11,18,21,24,26,29-30H,3,8,12-17H2,1-2,4-5H3/t21-,24-,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSPRCKKWJRAJZ-HBDSXALQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2(C1(CCC(=C)C2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@]2([C@@]1(CCC(=C)[C@@H]2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923628 | |

| Record name | 8-[(1H-Indol-3-yl)methyl]-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-en-1-yl)decahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120991-21-1 | |

| Record name | Nominine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120991211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[(1H-Indol-3-yl)methyl]-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-en-1-yl)decahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is nominine and where is it found?

A1: this compound is an insecticidal indole diterpenoid, first isolated from the sclerotia of the fungus Aspergillus nomius. [] It belongs to the hetisane group of C20 diterpene alkaloids. [, , ]

Q2: What is the chemical structure of this compound?

A2: this compound possesses a complex heptacyclic structure, characteristic of hetisine-type alkaloids. Its core structure consists of a [6-7-6] tricyclic system fused with a bicyclo[2.2.2]octane motif. [, , ]

Q3: Has the total synthesis of this compound been achieved?

A3: Yes, several total syntheses of this compound have been reported. Notable examples include the syntheses by Bonjoch, Nicolaou, and Gin. [, , , ] These syntheses utilize various strategies, including palladium-catalyzed α-arylation, oxidoisoquinolinium-1,3-dipolar cycloadditions, and dienamine-Diels-Alder cascades. [, ]

Q4: What synthetic strategies have been explored in the synthesis of this compound?

A4: Several strategies have been employed in the synthesis of this compound and its intermediates. These include:

- Gallium(III)-catalyzed cycloisomerization: This approach utilizes indenyl alkynes to construct the [6-7-6] tricyclic core of this compound. [, ]

- Dual cycloaddition strategy: This method involves an intramolecular 4-oxidoisoquinolinium betaine dipolar cycloaddition followed by a pyrrolidine-induced dienamine isomerization/Diels-Alder cascade to build the complex ring system. [, , ]

- Palladium-catalyzed intramolecular α-arylation: This approach was used to construct the seven-membered ring in this compound. []

- Radical cyclization: This method was employed to form the methylenebicyclo[2.2.2]octane framework. []

Q5: What is the biological activity of this compound?

A5: this compound exhibits insecticidal properties. [, ] It has shown activity against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus). []

Q6: How does the structure of this compound relate to its biological activity?

A6: While the exact mechanism of action of this compound remains to be fully elucidated, its complex, rigid structure likely plays a role in its interaction with biological targets. Further research is needed to understand the structure-activity relationship of this compound and its analogs.

Q7: What are some challenges in the synthesis of this compound?

A7: The synthesis of this compound presents several challenges due to its complex structure and the need for stereochemical control. Some of these challenges include:

Q8: What is the significance of studying the synthesis of this compound?

A8: Studying the synthesis of this compound offers several benefits:

Q9: Are there any known analogs of this compound?

A9: Yes, this compound is structurally related to other hetisine-type alkaloids, such as kobusine. [] Understanding the structural similarities and differences between these alkaloids can provide insights into their biosynthesis and biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.